molecular formula C6H5N3O B3271909 Imidazo[1,2-a]pyrimidin-7(8h)-one CAS No. 55662-33-4

Imidazo[1,2-a]pyrimidin-7(8h)-one

Cat. No.: B3271909
CAS No.: 55662-33-4
M. Wt: 135.12 g/mol
InChI Key: HHFXCLGLEUHEDL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyrimidin-7(8H)-one can be synthesized through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . For instance, one common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the this compound scaffold .

Industrial Production Methods

In industrial settings, the production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the synthesis. For example, the use of transition metal catalysts in cyclization reactions can enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Properties

CAS No.

55662-33-4

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3H-imidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C6H5N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-3H,4H2

InChI Key

HHFXCLGLEUHEDL-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2NC1=O

Canonical SMILES

C1C=NC2=NC(=O)C=CN21

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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